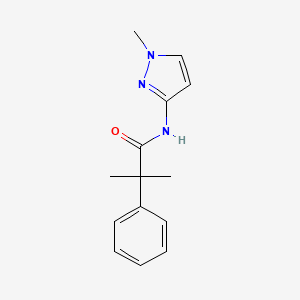
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone, also known as MDPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been gaining popularity in recent years due to its potent stimulant effects. MDPHP is a derivative of pyrovalerone, which is a stimulant drug that is used for the treatment of chronic fatigue syndrome and depression. MDPHP is a highly addictive substance that has been associated with severe health effects, including psychosis, seizures, and cardiovascular problems.
Wirkmechanismus
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone acts as a potent stimulant by increasing the levels of dopamine in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to its accumulation in the synaptic cleft. This results in an increase in dopamine signaling, which is associated with feelings of pleasure and reward. This compound also interacts with other neurotransmitters such as serotonin and norepinephrine, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of pleasure, euphoria, and increased energy. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems. This compound has been associated with the development of psychosis, seizures, and other neurological problems.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the dopamine system. However, this compound is a highly addictive substance that can be dangerous to handle and use. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone. One area of interest is the development of new drugs that target the dopamine system without the addictive properties of this compound. Another area of interest is the development of new treatments for addiction to this compound and other stimulant drugs. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone can be synthesized using various methods, including the reductive amination of 2-(methylthio)propiophenone with 4-phenylpiperidine. The reaction is carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is associated with reward and pleasure, and its increased levels can lead to the development of addiction. This compound has also been found to interact with other neurotransmitters such as serotonin and norepinephrine, which can lead to a range of physiological and psychological effects.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-11-14(16)15-9-7-13(8-10-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWLJHYAKIXSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)




![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
